1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring, a methoxyphenoxy group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with piperidine to form 4-(2-methoxyphenoxy)piperidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Shares a similar piperidine and prop-2-en-1-one structure but lacks the methoxyphenoxy group.
4-(2-methoxyphenoxy)piperidine: Contains the methoxyphenoxy group but lacks the prop-2-en-1-one moiety.
Uniqueness
1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[3-(2-methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-3-20(24)22-13-10-16(11-14-22)21(25)23-12-6-7-17(15-23)27-19-9-5-4-8-18(19)26-2/h3-5,8-9,16-17H,1,6-7,10-15H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHCEKKWKNOFDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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